Dizocilpine
Overview
Description
Synthesis Analysis
Dizocilpine can be synthesized using a five-step process starting with dibenzosuberenone. This process involves aziridination of dibenzosuberenone with NBS and chloramines-T, followed by hydrogenolysis, Grignard methylation, cyclization, and desulfonylation, yielding dizocilpine in a total yield of 28% (Chang, Huang, Lee, & Chen, 2012).
Molecular Structure Analysis
Dizocilpine possesses secondary amine and benzenoid functions, which contribute to its diverse biological properties. The molecule exhibits a range of effects, particularly involving the central nervous system, due to its interaction with the NMDA receptor (Kovacic & Somanathan, 2010).
Chemical Reactions and Properties
Dizocilpine forms oxidative metabolites in the hydroxylamine and phenolic categories, with similarities to cocaine and phencyclidine metabolites. This suggests the participation of redox entities, such as hydroxylamine, nitroxide, and nitrosonium, which can lead to electron transfer and radical formation. The phenolic metabolites of dizocilpine are precursors of ET quinones, contributing to the drug's biochemical activity (Kovacic & Somanathan, 2010).
Physical Properties Analysis
Dizocilpine displays a wide range of physiological effects, mainly on the central nervous system. It is known to exert an analgesic effect and has been associated with learning impairments and effects on fear processing. Its ability to influence various neurological pathways makes it a compound of interest in neuroscience research (Kovacic & Somanathan, 2010).
Chemical Properties Analysis
Dizocilpine is a potent and selective NMDA receptor antagonist, acting by blocking receptor ion channels. This blocking action is associated with its anticonvulsant and anesthetic properties. It is pharmacologically related to compounds like ketamine and phencyclidine, and its efficacy is particularly notable at lower concentrations (Lehner, Hughes, Harkins, Karpiesiuk, Camargo, Boyles, Woods, & Tobin, 2004).
Scientific Research Applications
Cognitive Function Research
Scientific Field: Psychopharmacology
Methods of Application: The specific effect of this compound is influenced by variables including developmental stage, gender, species, strain, and, crucially, the administered dose .
Results: A plethora of behavioral research suggests that Dizocilpine can detrimentally impact cognitive functions . Doses up to 0.1 mg/kg were found not to induce stereotypy or hyperlocomotion .
Neurodegenerative Disorders Treatment Research
Scientific Field: Neuropharmacology
Methods of Application: Wistar rats injected with TMT were repeatedly (12 days) treated with Dizocilpine, midazolam, or both .
Results: All three protective treatments induced a similar degree of therapeutic effect in Morris water maze . The results of histological analyses were suggestive of minor protective effect of the combined treatment (Dizocilpine and midazolam), while these compounds alone were largely ineffective at this time point .
Inflammation Research
Scientific Field: Pharmacology
Methods of Application: The specific methods of application and experimental procedures are not detailed in the available resources .
Results: The specific results or outcomes obtained are not detailed in the available resources .
Schizophrenia Research
Scientific Field: Psychopharmacology
Methods of Application: The specific methods of application and experimental procedures are not detailed in the available resources .
Results: The specific results or outcomes obtained are not detailed in the available resources .
Anticonvulsant Research
Scientific Field: Neuropharmacology
Methods of Application: The specific effect of this compound is influenced by variables including developmental stage, gender, species, strain, and, crucially, the administered dose .
Results: Notably, when considering the undesirable effects of MK-801, doses up to 0.1 mg/kg were found not to induce stereotypy or hyperlocomotion .
Dementia Research
Scientific Field: Neuropharmacology
Methods of Application: Wistar rats injected with TMT were repeatedly (12 days) treated with MK-801, midazolam, or both .
Results: All three protective treatments induced a similar degree of therapeutic effect in Morris water maze . The results of histological analyses were suggestive of minor protective effect of the combined treatment (MK-801 and midazolam), while these compounds alone were largely ineffective at this time point .
Animal Models of Schizophrenia
Scientific Field: Psychopharmacology
Methods of Application: The specific methods of application and experimental procedures are not detailed in the available resources .
Results: The specific results or outcomes obtained are not detailed in the available resources .
Neuroprotection Research
Scientific Field: Neuropharmacology
Methods of Application: Wistar rats injected with TMT were repeatedly (12 days) treated with MK-801, midazolam, or both .
Results: All three protective treatments induced a similar degree of therapeutic effect in Morris water maze . The results of histological analyses were suggestive of minor protective effect of the combined treatment (MK-801 and midazolam), while these compounds alone were largely ineffective at this time point .
Cognitive Deficits Research
Scientific Field: Psychopharmacology
Methods of Application: The specific effect of this compound is influenced by variables including developmental stage, gender, species, strain, and, crucially, the administered dose .
Results: A plethora of behavioral research suggests that MK-801 can detrimentally impact cognitive functions . Notably, when considering the undesirable effects of MK-801, doses up to 0.1 mg/kg were found not to induce stereotypy or hyperlocomotion .
Future Directions
Dizocilpine has a great deal of potential to be used in research in creating animal models of schizophrenia . Unlike dopaminergic agonists, which mimic only the positive symptoms of schizophrenia, a single injection of dizocilpine was successful in modelling both the positive and negative symptoms of schizophrenia . It is also considered for the wide variety of neurodegenerative conditions or disorders in which NMDA receptors may play an important role .
properties
IUPAC Name |
(1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3/t15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOJYSIDWZQNJS-CVEARBPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C3=CC=CC=C3C[C@@H](N1)C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
77086-22-7 (Parent) | |
Record name | Dizocilpine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077086216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048447 | |
Record name | Dizocilpine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
This study examined the consequences of systemic treatment with either L-dopa or MK-801 on the levels of mRNAs encoding the 65 and 67 kDa isoforms of glutamate decarboxylase (GAD65 and GAD67) in the striatum and globus pallidus (GP) of rats rendered hemiparkinsonian by intranigral 6-hydroxydopamine injection. GADs mRNA levels were assessed by means of in situ hybridization histochemistry. In the striatum, dopamine denervation resulted in increased GAD67 mRNA levels at the rostral and caudal levels, whereas GAD65 showed selective increase at the caudal level. L-dopa and MK-801 treatments showed differential effects on the two GAD isoform levels in rats with 6-hydroxydopamine lesion. The lesion-induced increases in GAD67 transcripts were potentiated by L-dopa but unaffected by MK-801, whereas the increases in GAD65 were suppressed by MK-801 but unaffected by L-dopa. These data suggest a heterogeneity of glutamate-dopamine interaction in the anteroposterior extent of the striatum and show that NMDA-mediated mechanisms are involved in the 6-hydroxydopamine lesion-induced transcriptional changes in striatal GAD65 but not GAD67. In GP, the 6-OHDA lesion elicited increases in both GAD65 and GAD67 mRNA levels. L-dopa or MK-801 treatment suppressed the lesion-induced augmentations in the two GADs mRNA levels. These results indicate that dopamine denervation-induced changes in the functional activity of GP neurons involve both dopamine and glutamate NMDA receptor-mediated mechanisms. Comparison between the effects of L-dopa and MK-801 treatments on markers of the activity of striatal and pallidal GABA neurons further suggest that the impact of these treatments at the GP level do not depend solely on the striatopallidal input. | |
Record name | DIZOCILPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7641 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Dizocilpine | |
Color/Form |
White solid from cyclohexane | |
CAS RN |
77086-21-6 | |
Record name | Dizocilpine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77086-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dizocilpine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077086216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dizocilpine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIZOCILPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PY8KH681I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIZOCILPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7641 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
68.5-69 °C | |
Record name | DIZOCILPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7641 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.